molecular formula C14H19N3O B2712699 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide CAS No. 868978-15-8

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide

Cat. No.: B2712699
CAS No.: 868978-15-8
M. Wt: 245.326
InChI Key: UGWXPLKMRKGHKK-UHFFFAOYSA-N
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Description

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide is a compound that belongs to the class of imidazo[1,2-a]pyridinesThe imidazo[1,2-a]pyridine scaffold is recognized for its wide range of pharmacological properties, including antiviral, antibacterial, anticancer, and antifungal activities .

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyridines would depend on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines could involve the development of new synthetic methods, exploration of their bioactivity, and their potential use in the treatment of various diseases .

Preparation Methods

The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing imidazo[1,2-a]pyridines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, radical reactions can be used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-5-13(18)15-8-7-12-10-17-9-4-6-11(2)14(17)16-12/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXPLKMRKGHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CN2C=CC=C(C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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